1-Amino-4-methylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block in Organic Synthesis:

-AMP serves as a valuable building block in the synthesis of various organic molecules, including:

- Pyrazolo-pyrazine and pyridine derivatives: These heterocyclic compounds possess diverse applications in medicinal chemistry and materials science [].

Solvating and Stabilizing Agent:

1-AMP finds use as a solvating and stabilizing agent in the preparation of nanoparticles. For instance, it plays a role in synthesizing uniform silver nanoparticles smaller than 10 nanometers [].

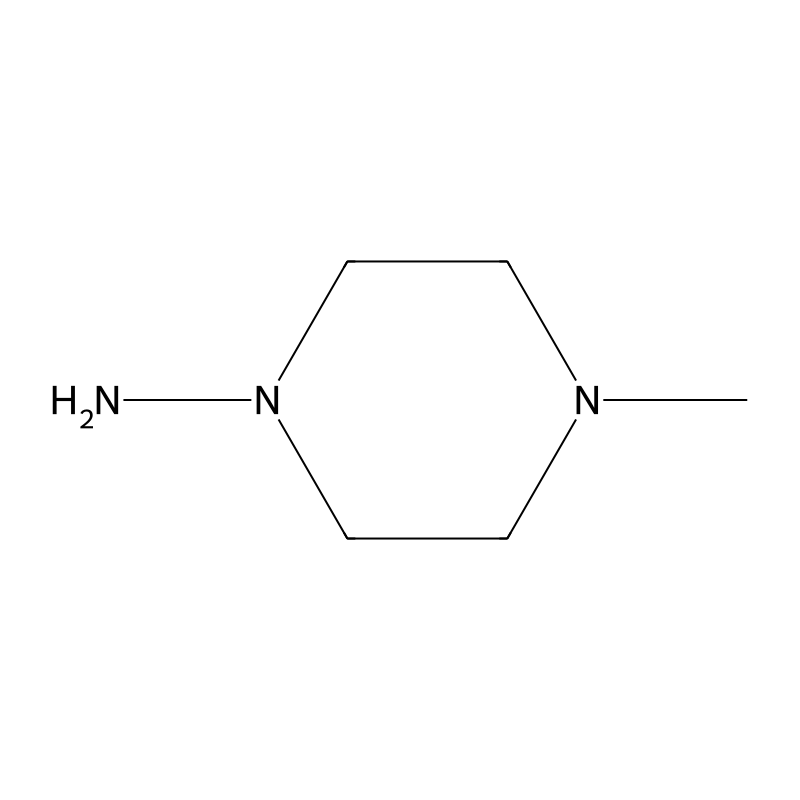

1-Amino-4-methylpiperazine is a chemical compound with the molecular formula C₅H₁₃N₃ and a molecular weight of 115.1768 g/mol. It is classified as an amine and is structurally characterized by a piperazine ring substituted with an amino group and a methyl group. The IUPAC name for this compound is 4-methylpiperazin-1-amine, and it is also known by other names such as 1-Piperazinamine, 4-methyl- . The compound's structure can be represented by the InChI key RJWLLQWLBMJCFD-UHFFFAOYSA-N, and it has a CAS registry number of 6928-85-4.

- Methylation: This involves the introduction of methyl groups into the molecule, often enhancing its reactivity and solubility.

- Hydrolysis: This reaction can lead to the breakdown of certain derivatives or complexes formed with this compound.

- Nitrosation: The introduction of nitroso groups can modify its reactivity significantly.

- Reduction: This process may involve converting nitroso derivatives back into amines, affecting biological activity and stability .

1-Amino-4-methylpiperazine exhibits notable biological activities. It has been studied for its potential as a precursor in the synthesis of various biologically active compounds. Some derivatives of this compound have shown promise in pharmacological applications, particularly in developing agents that target specific biological pathways . Its interactions with biological systems suggest potential uses in medicinal chemistry, particularly in drug design.

Several methods have been developed for synthesizing 1-amino-4-methylpiperazine:

- Cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine: This method was one of the first reported syntheses .

- Methylation of piperazine hexahydrate: This approach involves several steps including hydrolysis, nitrosation, and reduction to yield the desired product .

- Direct synthesis from piperazine: This method typically involves straightforward chemical transformations to introduce the amino and methyl groups effectively .

1-Amino-4-methylpiperazine finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing various bioactive compounds, including potential drugs targeting neurological disorders and cancer.

- Chemical Synthesis: Utilized in creating complex organic molecules, especially those involving piperazine derivatives.

- Research: Employed in studies exploring ligand formation and coordination chemistry due to its ability to form stable complexes with metals .

Studies on the interactions of 1-amino-4-methylpiperazine reveal its capacity to form complexes with various metals and ligands. Research indicates that derivatives can react with hydrogen peroxide or elemental sulfur, leading to new chalcogenides that may possess unique properties . These interactions are significant for understanding its potential roles in catalysis and material science.

Several compounds share structural similarities with 1-amino-4-methylpiperazine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperazine | Six-membered ring with two nitrogen atoms | Basic structure; less functionalized than 1-amino-4-methylpiperazine |

| 4-Methylpiperazine | Similar piperazine structure without amino group | Lacks primary amine functionality |

| 1-Amino-piperidine | Five-membered ring with one nitrogen atom | More basic; different ring size |

| 1-Amino-2-methylpiperidine | Five-membered ring with two nitrogen atoms | Different substitution pattern affecting reactivity |

The uniqueness of 1-amino-4-methylpiperazine lies in its combination of both amino and methyl functional groups on a piperazine ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

Overview of N-Methylpiperazine as a Precursor

N-Methylpiperazine serves as a foundational precursor in the synthesis of 1-Amino-4-methylpiperazine. The structural similarity between the two compounds facilitates targeted functionalization at specific positions on the piperazine ring. The transformation from N-methylpiperazine to 1-Amino-4-methylpiperazine typically involves selective introduction of an amino group at the first position and a methyl group at the fourth position, or vice versa, depending on the starting material orientation.

Stepwise Synthetic Pathways

The regioselectivity of methylation is critical, as uncontrolled alkylation can lead to over-methylated or isomeric byproducts. To address this, the use of protecting groups or sterically hindered methylating agents is sometimes employed. Once the methyl group is introduced at the desired position, the piperazine ring is subjected to controlled oxidation, often using mild oxidizing agents to avoid ring cleavage. The resulting intermediate, typically a halide or tosylate, is then treated with an excess of ammonia or an amine source under elevated temperature and pressure to yield the target 1-Amino-4-methylpiperazine.

Reaction Mechanisms

The underlying mechanism for the nucleophilic substitution step involves the formation of a reactive intermediate at the first position, which is then attacked by ammonia. The reaction proceeds via an S_N2 mechanism, with inversion of configuration at the reaction center. The efficiency of the substitution is influenced by the nature of the leaving group, solvent polarity, and reaction temperature.

Process Yields and Limitations

Traditional synthesis routes often suffer from moderate yields, typically ranging from 40% to 60%, due to competing side reactions such as over-alkylation, ring opening, or incomplete amination. The need for multiple purification steps, including distillation and recrystallization, further reduces overall process efficiency. Additionally, the use of hazardous reagents and generation of stoichiometric waste pose environmental and safety concerns.

Table 1. Comparative Yields of Traditional Synthesis Routes

| Step | Typical Yield (%) | Major Byproducts |

|---|---|---|

| Regioselective methylation | 70–80 | Over-methylated piperazines |

| Oxidation/functionalization | 60–75 | Ring-opened derivatives |

| Nucleophilic substitution (amination) | 40–60 | Unreacted intermediates, isomers |

Research Findings

Recent studies have explored the use of alternative methylating agents and milder reaction conditions to improve regioselectivity and yield. For example, the use of methyl triflate as a methylating agent in the presence of a non-nucleophilic base has been shown to enhance selectivity for the fourth position. Additionally, microwave-assisted synthesis has been reported to accelerate reaction rates and improve product purity.

Nitrosation-Reduction Pathways for Amine Functionalization

Nitrosation of N-Methylpiperazine

Nitrosation-reduction pathways represent a widely adopted strategy for the functionalization of the piperazine ring, particularly for the introduction of an amino group at the first position. The process begins with the nitrosation of N-methylpiperazine, typically using sodium nitrite and an acid catalyst to generate the corresponding N-nitroso intermediate [6].

The reaction is conducted under controlled temperature conditions to minimize decomposition of the nitroso compound. The intermediate is usually isolated as a crystalline solid or used directly in the subsequent reduction step.

Reduction of N-Nitrosopiperazine Intermediates

The reduction of the N-nitrosopiperazine intermediate to the target amine can be achieved using a variety of reducing agents. Traditional methods employ lithium aluminum hydride or catalytic hydrogenation, with the choice of reducing agent significantly impacting yield and selectivity [6].

Lithium aluminum hydride reduction is highly effective, providing high yields of 1-Amino-4-methylpiperazine with minimal byproduct formation. However, the use of this reagent requires strict anhydrous conditions and careful quenching procedures due to its reactivity with water. Alternatively, catalytic hydrogenation using palladium or platinum catalysts offers a milder and more scalable approach, particularly when combined with a suitable solvent system.

Mechanistic Insights

The reduction step proceeds via the transfer of hydride ions to the nitroso group, resulting in cleavage of the N–N bond and formation of the primary amine. The process is highly chemoselective, with minimal impact on other functional groups present on the piperazine ring. The choice of solvent and reaction temperature can influence the rate of reduction and the extent of side reactions.

Process Optimization and Selectivity

Recent advancements have focused on optimizing the nitrosation-reduction sequence to maximize yield and minimize waste. The use of paramagnetic palladium/iron oxide catalysts in a three-phase reaction system has been reported to enhance selectivity and facilitate catalyst recovery [6]. The process involves dissolving 1-methyl-4-nitrosopiperazine in a biphasic mixture of water and a halogenated organic solvent, followed by hydrogenation under elevated pressure and temperature. The product is rapidly partitioned into the aqueous phase, minimizing over-reduction and byproduct formation.

Table 2. Yields and Selectivity in Nitrosation-Reduction Pathways

| Reducing Agent | Yield (%) | Selectivity (%) | Major Byproducts |

|---|---|---|---|

| Lithium aluminum hydride | 85–92 | >95 | Over-reduced piperazines |

| Palladium-catalyzed H₂ | 80–88 | >98 | Trace N-methylpiperazine |

| Iron-catalyzed H₂ | 75–82 | >90 | Minor ring-opened products |

Research Findings

A recent patent describes the use of a paramagnetic palladium/iron oxide catalyst system, which enables efficient hydrogenation of 1-methyl-4-nitrosopiperazine with yields ranging from 60% to 86% and product purities up to 99.9% as determined by gas chromatography [6]. The catalyst can be recovered magnetically and reused, offering significant advantages in terms of process sustainability and cost-effectiveness.

Phase-Transfer Catalyzed Ketalization-Hydrolysis Purification Strategies

Rationale for Ketalization-Hydrolysis in Purification

The purification of 1-Amino-4-methylpiperazine from reaction mixtures is often complicated by the presence of structurally similar byproducts and unreacted starting materials. Phase-transfer catalyzed ketalization-hydrolysis strategies have emerged as effective means for selective purification, leveraging the differential reactivity of functional groups under biphasic conditions.

Ketalization Mechanism

Ketalization involves the reversible reaction of a carbonyl compound with a diol in the presence of an acid catalyst to form a ketal. In the context of 1-Amino-4-methylpiperazine purification, the process is adapted to temporarily protect the amino group as a ketal derivative, thereby enabling selective partitioning between organic and aqueous phases.

The reaction is typically conducted in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, which facilitates the migration of ionic intermediates across the interface of immiscible solvents. The protected ketal intermediate is subsequently separated from impurities by extraction or distillation.

Hydrolysis and Product Recovery

Following ketalization, the protected intermediate is subjected to hydrolysis under acidic or basic conditions to regenerate the free amine. The hydrolysis step is highly efficient, yielding pure 1-Amino-4-methylpiperazine with minimal loss of material. The process can be conducted in a continuous or batch mode, depending on the scale of synthesis.

Process Advantages and Limitations

Phase-transfer catalyzed ketalization-hydrolysis strategies offer several advantages, including improved selectivity, reduced solvent usage, and enhanced recovery of pure product. However, the process requires careful control of reaction pH and temperature to prevent decomposition of sensitive intermediates. Additionally, the choice of phase-transfer catalyst and solvent system can impact process efficiency and scalability.

Table 3. Comparative Data for Ketalization-Hydrolysis Purification

| Parameter | Value/Range | Comments |

|---|---|---|

| Ketalization yield (%) | 85–90 | Dependent on catalyst loading |

| Hydrolysis yield (%) | 95–98 | High efficiency |

| Purity after purification | >99 | Determined by gas chromatography |

| Solvent consumption | Moderate | Can be minimized with recycling |

Research Findings

Recent research has demonstrated the feasibility of integrating phase-transfer catalyzed ketalization-hydrolysis into continuous flow systems, enabling real-time monitoring and optimization of purification parameters. The use of environmentally benign solvents, such as water and ethanol, has further improved the sustainability profile of this approach.

Green Chemistry Approaches Using Carbon Dioxide-Zinc Reduction Systems

Principles of Green Chemistry in Amination

Green chemistry principles emphasize the use of renewable feedstocks, reduction of hazardous reagents, and minimization of waste in chemical synthesis. The application of carbon dioxide-zinc reduction systems in the synthesis of 1-Amino-4-methylpiperazine represents a significant advancement in sustainable process development.

Mechanistic Basis of Carbon Dioxide-Zinc Reduction

The carbon dioxide-zinc reduction system operates by generating in situ reducing equivalents from the reaction of zinc metal with carbon dioxide under controlled conditions. The process produces a reactive zinc species capable of reducing nitroso or nitro intermediates to the corresponding amines without the need for external hydrogen gas or hazardous hydride reagents.

The mechanistic pathway involves the reduction of carbon dioxide to form zinc carbonate or zinc formate, which then transfers electrons to the nitroso intermediate. The resulting amine is liberated upon hydrolysis, with water serving as the proton source.

Process Implementation and Optimization

The carbon dioxide-zinc reduction system is typically implemented in a sealed reactor, with precise control of temperature, pressure, and reactant stoichiometry. The use of catalytic additives, such as transition metal salts, can enhance the rate and selectivity of reduction. The process is compatible with aqueous or mixed solvent systems, further reducing environmental impact.

Comparative Performance Metrics

Compared to traditional reduction methods, the carbon dioxide-zinc system offers several benefits, including lower energy consumption, reduced generation of hazardous waste, and improved atom economy. The process is amenable to scale-up and can be integrated with downstream purification steps.

Table 4. Green Chemistry Metrics for Carbon Dioxide-Zinc Reduction

| Metric | Value/Range | Comments |

|---|---|---|

| Yield (%) | 70–85 | Slightly lower than hydride reduction |

| Selectivity (%) | >95 | Minimal byproduct formation |

| E-factor | <5 | Low waste generation |

| Atom economy (%) | >80 | High utilization of reactants |

Research Findings

Recent studies have reported the successful application of carbon dioxide-zinc reduction systems to the synthesis of various amines, including 1-Amino-4-methylpiperazine. The process has been demonstrated on both laboratory and pilot scales, with consistent yields and product purities. Ongoing research is focused on further improving catalyst efficiency and exploring the use of alternative renewable reductants.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

40675-60-3